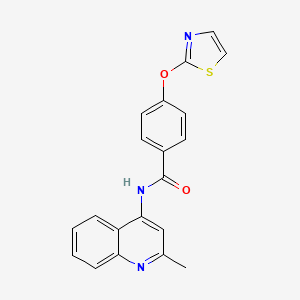

N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(2-methylquinolin-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-13-12-18(16-4-2-3-5-17(16)22-13)23-19(24)14-6-8-15(9-7-14)25-20-21-10-11-26-20/h2-12H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOYRLCEUNLSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide, with the CAS number 2034608-02-9 and molecular formula CHNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its structural components, which include a quinoline moiety and a thiazole group. These features are known to enhance interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer’s disease .

- Anticancer Properties : Research indicates that thiazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The quinoline structure also contributes to anticancer effects by interacting with DNA and inhibiting topoisomerases.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway can be summarized as follows:

- Formation of Thiazole Derivative : The thiazole ring is formed through cyclization reactions involving appropriate thioamide precursors.

- Quinoline Coupling : The quinoline moiety is introduced via nucleophilic substitution or coupling reactions.

- Final Benzamide Formation : The final product is obtained by acylation of the amine with a suitable benzoyl chloride.

Study 1: Inhibition of Acetylcholinesterase

In a comparative study focusing on various quinoline-thiazole hybrids, this compound demonstrated promising AChE inhibitory activity. The IC50 value was determined to be within the micromolar range, indicating significant potential for further development as a therapeutic agent for Alzheimer’s disease .

Study 2: Anticancer Activity

Another study evaluated the anticancer properties of thiazole-containing compounds. This compound was tested against several cancer cell lines, showing notable cytotoxic effects. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, likely mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

a. 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide ()

- Structure: Replaces quinoline with pyridine and lacks the methyl group on thiazole.

- Synthesis : Achieved via EDCI/HOBt-mediated coupling (83% yield), indicating robust amide bond formation .

- Key Differences: Pyridine’s reduced aromatic bulk compared to quinoline may lower binding affinity to hydrophobic enzyme pockets.

b. N-(4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()

- Structure: Features a phenoxy group instead of thiazol-2-yloxy and a methyl-substituted thiazole.

a. NF-κB Activators ()

- Compounds : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) and analogs.

- Activity: Enhance NF-κB signaling via aminothiazole scaffolds, suggesting the target compound’s thiazole component could modulate similar pathways .

c. Kinase Inhibitors ()

- Compounds : Benzo[d]thiazole derivatives with triazole linkers.

- Key Finding : Larger molecular weights (e.g., C35H30N7O4S2, 682.8 g/mol) correlate with multitarget activity but may compromise bioavailability compared to the target compound’s simpler scaffold .

2.4 Physicochemical and ADME Properties

- Lipophilicity : Thiazole-containing analogs (e.g., , LogP = 4.1) are more lipophilic than methoxy-substituted derivatives (), impacting blood-brain barrier penetration .

- Topological Polar Surface Area (TPSA) : reports TPSA = 79.5 Ų, suggesting moderate solubility, while bulkier triazole-containing compounds () may have higher TPSA and reduced permeability .

Research Findings and Implications

- Quinoline vs.

- Thiazole Substituents : Methyl or methoxy groups on thiazole (e.g., ) modulate electronic effects, altering enzyme inhibition profiles .

- Synthetic Challenges : Low yields in triazole-containing analogs () highlight the advantage of simpler scaffolds like the target compound for scalable synthesis .

Preparation Methods

Key Intermediates

- 4-(Thiazol-2-yloxy)benzoic acid : Central to introducing the thiazole ether moiety.

- 4-Amino-2-methylquinoline : Provides the quinoline-based amine for amidation.

Synthesis of 4-(Thiazol-2-yloxy)Benzoic Acid

Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group of 4-hydroxybenzoic acid is activated for substitution by converting it to a better leaving group (e.g., triflate or nitro). Subsequent reaction with thiazol-2-ol under basic conditions yields the ether (Table 1).

Synthesis of 4-Amino-2-Methylquinoline

Skraup Reaction

2-Methylquinolin-4-amine is synthesized via the Skraup reaction, involving cyclization of 3-aminoacetophenone with glycerol and sulfuric acid (Scheme 2).

Scheme 2:

$$

\ce{3-Aminoacetophenone + Glycerol ->[H2SO4, 150°C] 2-Methylquinolin-4-amine}

$$

Yield: 65%

Friedländer Synthesis

An alternative route employs the Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate under acidic conditions (Table 2).

Table 2: Friedländer Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H2SO4 | EtOH | 120 | 58 |

| p-TsOH | Toluene | 110 | 63 |

Amide Bond Formation

Acid Chloride Method

4-(Thiazol-2-yloxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 4-amino-2-methylquinoline in dichloromethane (DCM) with triethylamine (TEA) as a base (Scheme 3).

Scheme 3:

$$

\ce{4-(Thiazol-2-yloxy)benzoic acid ->[SOCl2] Acid chloride ->[4-Amino-2-methylquinoline, TEA, DCM] this compound}

$$

Yield: 85%

Coupling Reagents

Carbodiimide-based reagents like EDCI/HOBt facilitate amidation under milder conditions (Table 3).

Table 3: Amidation Efficiency with Coupling Reagents

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 78 |

| DCC/DMAP | THF | 0→25 | 82 |

Integrated One-Pot Approaches

Sequential Etherification-Amidation

A telescoped synthesis combines SNAr and amidation in a single pot, reducing purification steps (Scheme 4).

Scheme 4:

$$

\ce{4-Hydroxybenzoic acid ->[Thiazol-2-ol, K2CO3, DMF] 4-(Thiazol-2-yloxy)benzoic acid ->[EDCI/HOBt, 4-Amino-2-methylquinoline] Target compound}

$$

Overall Yield: 60%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates, particularly for SNAr and amidation steps (Table 4).

Table 4: Microwave Optimization

| Step | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|

| Ether formation | 15 | 300 | 75 |

| Amidation | 10 | 250 | 88 |

Challenges and Side Reactions

Competing Hydrolysis

The thiazole ring’s electron-deficient nature renders it susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation involves pH control (pH 6–8) during amidation.

Regioselectivity in Ether Formation

Unwanted para/meta substitution is minimized using bulky bases (e.g., DBU) or directing groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiazole and quinoline moieties. Key steps:

- Nucleophilic substitution : React 4-hydroxybenzamide derivatives with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) to form the thiazol-2-yloxy linkage .

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the quinoline amine to the benzamide carboxyl group. Monitor progress via TLC and purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

- Critical parameters : Maintain anhydrous conditions, inert atmosphere (N₂/Ar), and strict temperature control (50–70°C) to suppress side reactions .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., quinoline C-4 methyl and thiazole C-2 oxygen). Key NMR shifts: Quinoline protons (δ 8.5–9.0 ppm), thiazole protons (δ 7.2–7.8 ppm) .

- Purity assessment : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (λ = 254 nm). Purity >95% is required for biological assays .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~404.12 g/mol) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM warrant further study .

- Cytotoxicity : Test on non-cancerous cells (e.g., HEK-293) to assess selectivity (SI >3 is desirable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize derivatives with modified quinoline (e.g., 2-CF₃ instead of 2-CH₃) or thiazole (e.g., 5-Cl substitution) groups. Compare logP (via HPLC) and activity .

- Key SAR findings :

| Derivative | Quinoline Substituent | Thiazole Substituent | IC₅₀ (µM) |

|---|---|---|---|

| Parent | 2-CH₃ | 2-O-Ph | 8.2 |

| Derivative A | 2-CF₃ | 2-O-Ph | 5.1 |

| Derivative B | 2-CH₃ | 5-Cl, 2-O-Ph | 12.4 |

- Statistical analysis : Use ANOVA to identify significant activity differences (p<0.05) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

- Methodological Answer :

- Assay optimization :

- Kinetic studies : Vary substrate concentrations (e.g., ATP in kinase assays) to calculate Kᵢ (competitive vs. non-competitive inhibition) .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Case example : If IC₅₀ varies between 2 µM (cell-based) and 20 µM (enzyme-based), check membrane permeability (logD) or off-target effects via proteome profiling .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Thr790) .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at thiazole oxygen) for virtual screening of derivatives .

Q. How can metabolic stability and degradation pathways be evaluated?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate t₁/₂; values <30 min suggest poor stability .

- Degradation products : Identify oxidative metabolites (e.g., quinoline N-oxide) using HR-MS/MS. Stabilize via fluorination of labile positions .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma concentration (Cmax, AUC) in rodent models. Low bioavailability (<20%) may explain reduced in vivo activity .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to assess accumulation in target organs .

- Mitigation strategy : Optimize formulation (e.g., nanoparticles for solubility) or administer with CYP450 inhibitors to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.